2-(3,4-Difluorophenoxy)-2-phenylacetic acid
Description
2-(3,4-Difluorophenoxy)-2-phenylacetic acid is an organic compound characterized by the presence of both phenyl and difluorophenoxy groups attached to an acetic acid moiety
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXORHRYFJUBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)-2-phenylacetic acid typically involves the reaction of 3,4-difluorophenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of phenylacetic acid chloride to form the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Difluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl and difluorophenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Difluorophenoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)-2-phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorophenoxy group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
- 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid
- 2-(3,4-Dimethoxyphenoxy)-2-phenylacetic acid
- 2-(3,4-Difluorophenoxy)-2-methylacetic acid
Comparison: 2-(3,4-Difluorophenoxy)-2-phenylacetic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Biological Activity
2-(3,4-Difluorophenoxy)-2-phenylacetic acid is an organic compound notable for its unique structure and potential biological activities. With a molecular formula of C14H10F2O3 and a molecular weight of 264.22 g/mol, this compound has garnered attention in medicinal chemistry for its possible applications in drug development and biochemical research.
Chemical Structure and Properties
The compound features a phenoxy group substituted with two fluorine atoms on the aromatic ring. This substitution is significant as it may enhance the compound's reactivity and biological activity compared to similar compounds. Below is a comparison table that highlights some related compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Contains two fluorine atoms on the phenoxy group | Potential anti-inflammatory effects |
| 2-(2,4-Difluorophenoxy)-2-phenylacetic acid | Different position of fluorine atoms | Similar anti-inflammatory potential |
| 2,2-Difluoro-2-phenylacetic acid | Two fluorine atoms on the alpha carbon | Different mechanism of action |
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest interactions with various biological targets, including receptors involved in inflammatory processes. The presence of fluorine atoms may enhance binding affinity and selectivity, leading to significant biological effects.
Antimicrobial and Anticancer Properties
Research indicates that related compounds exhibit antimicrobial and anticancer properties. For instance, derivatives of phenylacetic acids have shown potential in inhibiting cancer cell proliferation and exhibiting antimicrobial activity against various pathogens. The exact biological activity of this compound remains to be thoroughly investigated.
Toxicological Studies
Recent toxicokinetic studies have shown that similar phenylacetic acid derivatives exhibit low toxicity profiles in repeated-dose toxicity experiments. For example, a study conducted on Sprague Dawley rats indicated a no-observed-adverse-effect level (NOAEL) for local and systemic effects at high doses . This suggests that this compound may also possess a favorable safety profile.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigating the anti-inflammatory potential of structurally similar compounds found that certain derivatives inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may have similar effects.
- Enzyme Inhibition : Compounds within this chemical class have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies reveal potential therapeutic applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
